molecular formula C37H41F3N2O11S B12286544 Tipranavirbeta-D-Glucuronide

Tipranavirbeta-D-Glucuronide

Número de catálogo: B12286544
Peso molecular: 778.8 g/mol
Clave InChI: ODSCYUCOVFARRF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tipranavirbeta-D-Glucurónido es un metabolito de Tipranavir, un inhibidor de la proteasa no peptídico utilizado en el tratamiento de infecciones por VIH-1. Este compuesto se forma cuando Tipranavir se somete a glucuronidación, un proceso en el que se agrega ácido glucurónico a la molécula, lo que aumenta su solubilidad y facilita su excreción del cuerpo .

Análisis De Reacciones Químicas

Tipos de reacciones: Tipranavirbeta-D-Glucurónido principalmente se somete a reacciones metabólicas de fase II, específicamente la glucuronidación. Este proceso implica la adición de ácido glucurónico al compuesto madre, Tipranavir .

Reactivos y condiciones comunes: La reacción de glucuronidación requiere UDPGA como donante de glucurónido y enzimas UGT como catalizadoras . La reacción generalmente se lleva a cabo en una solución acuosa tamponada a pH fisiológico (alrededor de 7.4) y temperatura (37 °C) .

Productos principales: El producto principal de la reacción de glucuronidación es el propio Tipranavirbeta-D-Glucurónido. Este compuesto es más soluble en agua que su compuesto madre, Tipranavir, lo que facilita su excreción del cuerpo .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Drug Interactions

Pharmacokinetics of Tipranavir and Its Metabolites

Tipranavir is primarily metabolized by the liver, with glucuronidation being a major pathway. Studies have shown that coadministration of tipranavir with other medications can significantly affect the pharmacokinetics of those drugs due to induction or inhibition of metabolic enzymes. For instance, a study demonstrated that tipranavir/ritonavir can induce the metabolism of buprenorphine, leading to an 80% reduction in the area under the curve (AUC) for norbuprenorphine, a primary metabolite of buprenorphine . This interaction highlights the importance of monitoring drug levels when tipranavir is part of the therapeutic regimen.

Impact on Raltegravir Pharmacokinetics

Another study assessed how tipranavir/ritonavir affects the pharmacokinetics of raltegravir, an integrase inhibitor. The results indicated that coadministration with tipranavir resulted in a decreased concentration of raltegravir, suggesting that tipranavir may induce its metabolism through glucuronidation . This interaction underscores the necessity for careful management and potential dosage adjustments when these drugs are used together.

Clinical Applications in HIV Treatment

Combination Therapy

Tipranavir is used in combination with ritonavir to enhance its antiviral efficacy against HIV-1 strains resistant to other protease inhibitors. Clinical trials involving over 6,300 HIV-positive adults have demonstrated that this combination therapy can lead to significant viral load reductions and improved immune function . The role of Tipranavirbeta-D-Glucuronide in these outcomes is critical as it reflects the drug's metabolic fate and potential impact on therapeutic efficacy.

Adverse Reactions Monitoring

Monitoring adverse reactions associated with tipranavir treatment is essential due to its side effects, which include gastrointestinal disturbances and elevated liver enzymes . Understanding how this compound influences these reactions can aid healthcare providers in managing patient safety effectively.

Case Studies and Research Findings

Case Study: Drug Interaction with Buprenorphine

In a controlled study evaluating the effects of tipranavir/ritonavir on buprenorphine metabolism, researchers found significant alterations in glucuronide metabolite levels. The study highlighted that while there was a marked reduction in norbuprenorphine levels, no significant pharmacodynamic effects were observed, indicating that careful monitoring is necessary when these drugs are coadministered .

Research Findings on Glucuronidation Pathways

Research has also focused on how glucuronidation pathways are influenced by various factors, including genetic polymorphisms in UGT enzymes. This variability can affect individual responses to tipranavir therapy and its metabolites, including this compound. Understanding these genetic factors can lead to more personalized treatment approaches for HIV patients .

Summary Table: Key Findings on this compound

Study Focus Findings
PharmacokineticsInduction of glucuronidation affects drug levels; significant interactions with other medications .
Clinical EfficacyEffective in combination therapy for HIV-1; substantial viral load reduction observed .
Adverse ReactionsCommon side effects include gastrointestinal issues; monitoring required for liver enzymes .
Genetic VariabilityGenetic polymorphisms may influence metabolism and therapeutic outcomes .

Actividad Biológica

Tipranavir beta-D-Glucuronide is a metabolite of Tipranavir, a non-peptidic protease inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). This compound plays a crucial role in understanding the pharmacokinetics and bioavailability of Tipranavir, particularly through its glucuronidation pathway. This article explores the biological activity, mechanisms of action, pharmacokinetics, and relevant case studies associated with Tipranavir beta-D-Glucuronide.

  • Molecular Formula : C₃₈H₄₉N₃O₉S
  • Molecular Weight : Approximately 782.81 g/mol

Tipranavir beta-D-Glucuronide functions primarily as an inhibitor of the HIV-1 protease enzyme. The biological activity is characterized by:

  • Inhibition of Viral Protease : It prevents the cleavage of viral polyproteins, which is essential for producing mature and infectious viral particles.
  • Glucuronidation Pathway : The glucuronidation process enhances the solubility and excretion of Tipranavir and its metabolites, influencing their pharmacokinetic profiles .

Pharmacokinetics

The pharmacokinetic properties of Tipranavir beta-D-Glucuronide are critical for understanding its biological activity:

  • Absorption : The absorption of Tipranavir is limited; however, the glucuronidated form may exhibit altered absorption characteristics due to its increased solubility.
  • Protein Binding : Tipranavir is highly protein-bound (>99.9%), which can affect its bioavailability and therapeutic efficacy .
  • Metabolism : Primarily metabolized by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, which plays a significant role in drug metabolism and clearance .

Biological Activity

The biological activity of Tipranavir beta-D-Glucuronide can be summarized as follows:

Activity Description
Antiviral Activity Inhibits HIV-1 protease, preventing viral replication.
Metabolic Pathway Study Used to investigate glucuronidation's role in drug metabolism.
Drug Interaction Studies Assesses interactions with other antiretroviral drugs affecting efficacy.

1. Study on Pharmacokinetics with Raltegravir

A study assessed the impact of co-administering Tipranavir with Raltegravir in healthy volunteers. The results indicated that the presence of Tipranavir significantly altered Raltegravir's pharmacokinetics, suggesting an inductive effect on UGT-mediated metabolism .

2. Drug Interaction Studies

Research has shown that Tipranavir can inhibit various cytochrome P450 enzymes while also potentially inducing UGTs involved in glucuronidation. This dual action can lead to significant drug-drug interactions when co-administered with other medications metabolized by these pathways .

3. Clinical Trials on Efficacy

Clinical trials have demonstrated that Tipranavir effectively inhibits laboratory strains and clinical isolates of HIV-1, showing promise against drug-resistant strains . The glucuronidated form aids in understanding the metabolic pathways that influence therapeutic outcomes.

Propiedades

Fórmula molecular

C37H41F3N2O11S

Peso molecular

778.8 g/mol

Nombre IUPAC

3,4,5-trihydroxy-6-[[6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47)

Clave InChI

ODSCYUCOVFARRF-UHFFFAOYSA-N

SMILES canónico

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.